molecular formula C18H18F2N2O4 B2767287 N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 898356-64-4

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2767287
CAS No.: 898356-64-4
M. Wt: 364.349
InChI Key: MPJHZHWENRHHTE-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethoxyphenethyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 2,4-difluoroaniline to form the N1-(2,4-difluorophenyl)oxalamide intermediate.

    Step 3: Coupling of the N1-(2,4-difluorophenyl)oxalamide intermediate with 3,4-dimethoxyphenethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-dichlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
  • N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)urea
  • N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)carbamate

Uniqueness

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to the presence of both difluorophenyl and dimethoxyphenethyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-14-5-4-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJHZHWENRHHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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